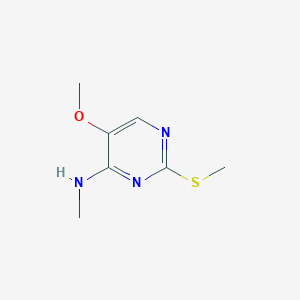
5-Methoxy-N-methyl-2-(methylthio)pyrimidin-4-amine
Cat. No. B8609176
M. Wt: 185.25 g/mol
InChI Key: JIBOXQLAJDQIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07166599B2
Procedure details


Prepared from 2-methylsulphenyl-4-chloro-5-methoxy-pyrimidine by reacting with methylamine in ethanol at 90° C., Rf value: 0.22 (silica gel; cyclohexane/ethyl acetate=2:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[C:6]([O:10][CH3:11])=[CH:5][N:4]=1.[CH3:12][NH2:13].C1CCCCC1.C(OCC)(=O)C>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:13][CH3:12])[C:6]([O:10][CH3:11])=[CH:5][N:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=NC=C(C(=N1)Cl)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
cyclohexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CSC1=NC=C(C(=N1)NC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
